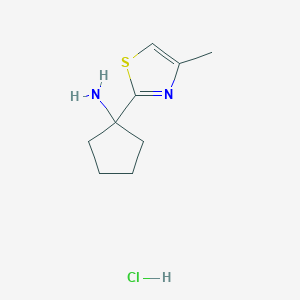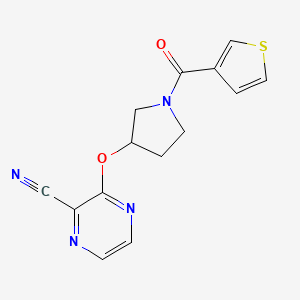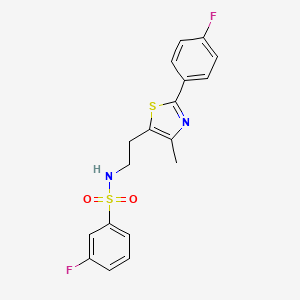
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a sulfonyl group attached to a chlorothiophene, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and a chlorothiophene. These functional groups could potentially allow for various interactions in biological systems or in chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially be a site of nucleophilic attack, and the chlorothiophene could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the piperidine ring could impact its solubility and stability .
Applications De Recherche Scientifique
Anticancer Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide and its derivatives have been explored for their potential anticancer properties. For example, compounds structurally related to this chemical, such as phenylaminosulfanyl-1,4-naphthoquinone derivatives, have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induced apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase-3 and caspase-7 proteins, suggesting a mechanism through which they exert their anticancer effects (Ravichandiran et al., 2019).
Antimicrobial Activity
The structural motif of 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide has also been incorporated into molecules with antimicrobial properties. Studies have shown that derivatives of this chemical scaffold, such as thiophenyl pyrazoles and isoxazoles, exhibit significant antibacterial and antifungal activities. These compounds have demonstrated efficacy against bacterial strains like B. subtilis and fungal strains such as A. niger, highlighting their potential as antimicrobial agents (Sowmya et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the blood coagulation cascade, a complex process that stops bleeding when blood vessels are injured.
Mode of Action
It is believed to interact with its targets, prothrombin and coagulation factor x, potentially altering their function . The specific nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The compound’s interaction with Prothrombin and Coagulation factor X suggests that it may affect the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot, stopping bleeding. By interacting with key proteins in this pathway, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide could potentially influence the formation of blood clots.
Result of Action
Given its potential targets, it may influence the function of Prothrombin and Coagulation factor X, potentially affecting the blood coagulation cascade .
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-methyl-N-phenylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-19(13-7-3-2-4-8-13)17(21)14-9-5-6-12-20(14)25(22,23)16-11-10-15(18)24-16/h2-4,7-8,10-11,14H,5-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPFTBURRJRLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

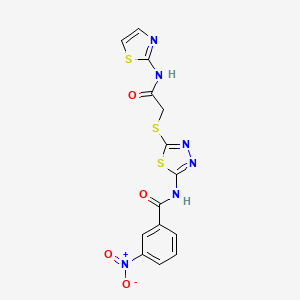
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)
![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)
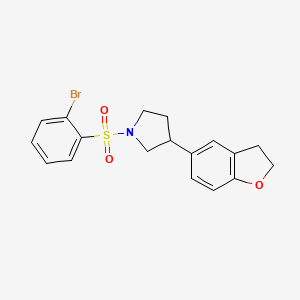


![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)
